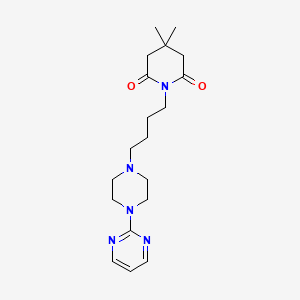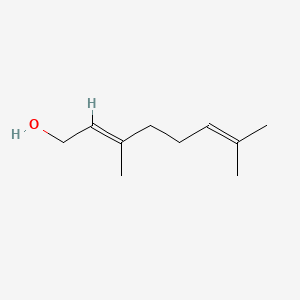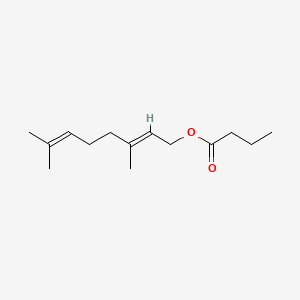
ギルボカルシンM
概要
説明
ギルボカルシンMは、C-アリール配糖体天然物のギルボカルシンファミリーに属する物質です。そのユニークな構造と重要な生物活性で知られています。 この化合物は、ストレプトマイセス・グリセオフラバスという細菌によって産生され、複雑な芳香族構造と配糖体結合が特徴です .
科学的研究の応用
Gilvocarcin M has a wide range of scientific research applications:
作用機序
ギルボカルシンMは、主にDNAインターカレーションと光活性化DNA架橋によって効果を発揮します。this compoundの芳香族発色団はDNAにインターカレーションし、UV光にさらされるとDNAと共有結合を形成し、DNA架橋を引き起こします。 このプロセスはDNA複製と転写を阻害し、最終的に細胞死をもたらします . この化合物は、ヒストンH3やGRP78などのタンパク質とも相互作用し、その細胞毒性効果をさらに高めます .
類似化合物:
ギルボカルシンV: 高い抗腫瘍活性と低い毒性で知られています.
ポリカルシンV: 非小細胞肺がん、乳がん、メラノーマ細胞に対して選択的に有意な細胞毒性を示します.
ギルボカルシンE: this compoundに似ていますが、脂肪族残基が異なります.
This compoundのユニークさ: this compoundは、その特定の配糖体結合と、発色団にビニル基ではなく脂肪族残基が存在することが特徴です。 この構造的な違いは、他のギルボカルシンと比較して、その独特な生物活性と低い細胞毒性に関与しています .
生化学分析
Biochemical Properties
Gilvocarcin M plays a significant role in biochemical reactions, primarily through its interaction with DNA. It intercalates into the DNA double helix, disrupting the normal function of the genetic material. This interaction is facilitated by the planar aromatic structure of Gilvocarcin M, which allows it to insert itself between the base pairs of DNA. Additionally, Gilvocarcin M has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Cellular Effects
Gilvocarcin M exerts profound effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of several cancer cell lines, including KB cells, by inducing apoptosis . The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Gilvocarcin M has been shown to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death. Additionally, it influences cellular metabolism by disrupting the normal function of mitochondria, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Gilvocarcin M involves multiple steps. Initially, the compound intercalates into DNA, causing structural distortions that hinder the binding of transcription factors and other DNA-binding proteins . This disruption leads to the inhibition of gene expression and the activation of DNA damage response pathways. Gilvocarcin M also inhibits topoisomerase II by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in the accumulation of DNA breaks . These combined effects ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gilvocarcin M have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that Gilvocarcin M can induce sustained DNA damage and apoptosis in cancer cells, even after prolonged exposure. The extent of these effects may vary depending on the concentration and duration of treatment.
Dosage Effects in Animal Models
The effects of Gilvocarcin M in animal models vary with different dosages. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, Gilvocarcin M can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve therapeutic efficacy. Beyond this threshold, the risk of toxic effects increases significantly.
Metabolic Pathways
Gilvocarcin M is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. Gilvocarcin M and its metabolites can also affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of Gilvocarcin M within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Gilvocarcin M can bind to intracellular proteins, such as heat shock proteins, which facilitate its transport to the nucleus. The distribution of Gilvocarcin M within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue.
Subcellular Localization
Gilvocarcin M exhibits specific subcellular localization patterns that are crucial for its activity. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . Additionally, Gilvocarcin M can accumulate in mitochondria, leading to mitochondrial dysfunction and the induction of apoptosis. The subcellular localization of Gilvocarcin M is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
準備方法
合成経路と反応条件: ギルボカルシンMの合成には、糖ユニットに結合した主要な芳香環を構築するための、キサンテートをベースにしたラジカル戦略が用いられます . この方法は、この化合物の複雑な構造を正確に組み立てることを可能にします。
工業的生産方法: this compoundの工業的生産は通常、ストレプトマイセス・グリセオフラバスを用いた発酵プロセスで行われます。 その後、発酵液を抽出し精製して、純粋な形態の化合物を単離します .
3. 化学反応解析
反応の種類: this compoundは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、生物活性を高めるために重要です .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、this compoundのさまざまな誘導体が含まれ、それらの強化された生物活性について研究されています .
4. 科学研究への応用
This compoundは、幅広い科学研究への応用が期待されています。
化学反応の分析
Types of Reactions: Gilvocarcin M undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of Gilvocarcin M, which are studied for their enhanced biological activities .
類似化合物との比較
Gilvocarcin V: Known for its high antitumor activity and low toxicity.
Polycarcin V: Exhibits significant cytotoxicity with selectivity for nonsmall-cell lung cancer, breast cancer, and melanoma cells.
Gilvocarcin E: Similar to Gilvocarcin M but with different aliphatic residues.
Uniqueness of Gilvocarcin M: Gilvocarcin M is unique due to its specific glycosidic linkage and the presence of aliphatic residues instead of a vinyl group at the chromophore. This structural difference contributes to its distinct biological activities and lower cytotoxicity compared to other gilvocarcins .
特性
CAS番号 |
77879-89-1 |
|---|---|
分子式 |
C26H26O9 |
分子量 |
482.5 g/mol |
IUPAC名 |
1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]naphtho[1,2-c]isochromen-6-one |
InChI |
InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(27)6-5-12(19(20)24(13)35-26(14)31)25-23(30)22(29)21(28)11(2)34-25/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21+,22+,23-,25-/m1/s1 |
InChIキー |
LAFIWGHCXCBAPO-CGVLGGEFSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Gilvocarcin M; BRN 5675008; DC-38-M; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




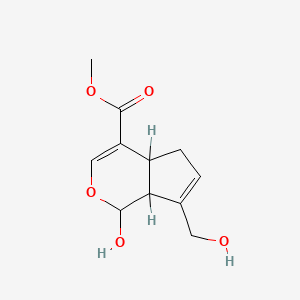
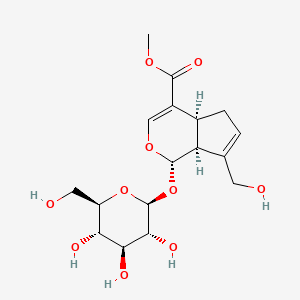
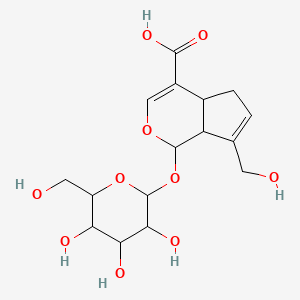
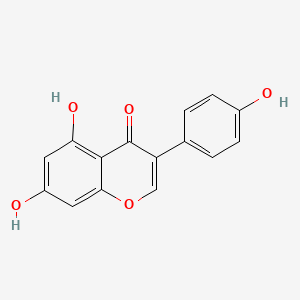

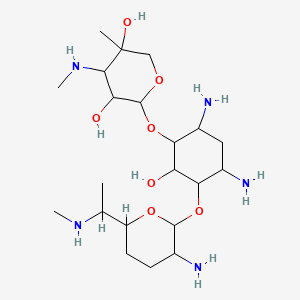
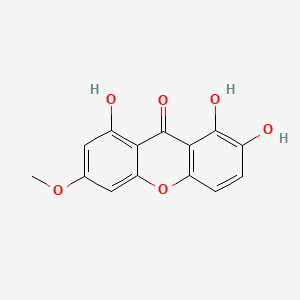
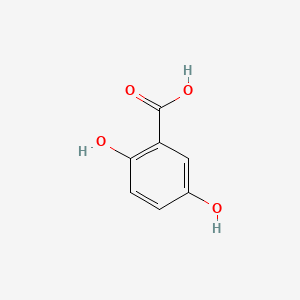
![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
